- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and ThiolsOrganic Letters, 2023, 25(30), 5613-5618,
Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methoxybenzaldehyde
- AnisaldehydeMetoxybenzaldehyd
- aubepine
- 4-Methoxybenzylaldehyde
- Anisic Aldehyde
- p-methoxybenzaldehyde
- 4-methoxy-benzaldehyd
- Anisal
- Benzaldehyde,4-methoxy-
- Methyl-p-oxybenzaldehyde
- Obepin
- p-Formylanisole
- p-Methoxybenzafdehyde
- PARA ANISALDEHYDE
- PARA ANISIC ALDEHYDE
- P-ANISIC ALDEHYDE
- FEMA 2670
- AUBE'PINE
- ANISALDEHYDE
- ANISALDEHYDE,4-
- ANISIC ALDEHYDE-P
- 4-ANISALDEHYDE
- p-Anisaldehyde
- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
- ANISALDEHYDE, 4-(AS)
- ANISALDEHYDE, 4-(RG)
- 4-Methoxybenzald
- Anisaldehyd
- NSC 5590
- Aubépine
- 对甲氧基苯甲醛
- Benzaldehyde, 4-methoxy-
- Crategine
- para-anisaldehyde
- 4-Methoxy-benzaldehyde
- Formylanisole, p-
- Caswell No. 051E
- FEMA No. 2670
- p-Methoxybenzaldehyde (natural)
- 4-methoxy benzaldehyde
- ZRSNZINYAWTAHE-UHFFFAOYSA-N
- 9PA5V6656V
- EINE
- MLS002152921
- SMR001224521
- MLSMR
- p-Methoxybenzaldehyde
-
- MDL: MFCD00003385
- インチ: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
- InChIKey: ZRSNZINYAWTAHE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
- BRN: 471382
計算された属性
- せいみつぶんしりょう: 136.05200
- どういたいしつりょう: 136.052429494 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 136.15
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.119 g/mL at 25 °C(lit.)
- ゆうかいてん: −1 °C (lit.)
- ふってん: 248 °C(lit.)
- フラッシュポイント: 華氏温度:240.8°f< br / >摂氏度:116°C< br / >
- 屈折率: n20/D 1.573(lit.)
- PH値: 7 (2g/l, H2O, 20℃)
- ようかいど: 2g/l
- すいようせい: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
- PSA: 26.30000
- LogP: 1.50770
- におい: Hawthorn odor
- 屈折率: Index of refraction = 1.5730 at 20 °C
- FEMA: 2670
- マーカー: 663
- じょうきあつ: 0.03 mmHg
- ようかいせい: 水に微溶解し、エタノール、エーテルと混和し、アセトン、クロロホルムに溶けやすく、ベンゼンに溶けやすい。
- かんど: Air Sensitive
p-Methoxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3316 9/PG 2
- WGKドイツ:1
- 危険カテゴリコード: R22
- セキュリティの説明: S26-S36-S45-S36/37-S16-S7
- 福カードFコード:10-23
- RTECS番号:BZ2625000
-
危険物標識:
- どくせい:LD50 orally in rats: 1510 mg/kg (Jenner)
- 包装カテゴリ:I; II; III
- 包装等級:I; II; III
- 爆発限界値(explosive limit):1.4-5.3%(V)
- 包装グループ:II
- ちょぞうじょうけん:−20°C
- リスク用語:R22
- セキュリティ用語:S26-S36-S45-S36/37-S16-S7
- 危険レベル:IRRITANT
- TSCA:Yes
p-Methoxybenzaldehyde 税関データ
- 税関コード:29124900
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
p-Methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |
4-Methoxybenzaldehyde, 98% |
123-11-5 | 98% | 1000g |
¥1218.00 | 2023-03-01 | |
Oakwood | 098960-500g |
p-Anisaldehyde |
123-11-5 | 99% | 500g |
$37.00 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |
p-Methoxybenzaldehyde |
123-11-5 | 99% | 500ml |
¥175 | 2024-05-26 | |
Cooke Chemical | A0662412-5ML |
p-Anisaldehyde , StandardforGC |
123-11-5 | ≥99%(GC) | 5ml |
RMB 78.40 | 2025-02-20 | |
Oakwood | 098960-10g |
p-Anisaldehyde |
123-11-5 | 99% | 10g |
$10.00 | 2024-07-19 | |
Enamine | EN300-16096-50.0g |
4-methoxybenzaldehyde |
123-11-5 | 95% | 50g |
$50.0 | 2023-05-02 | |
BAI LING WEI Technology Co., Ltd. | 199896-100G |
p-Anisaldehyde, 99% |
123-11-5 | 99% | 100G |
¥ 284 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003196-5ml |
p-Methoxybenzaldehyde |
123-11-5 | 99%() | 5ml |
¥94 | 2024-05-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003196-100ml |
p-Methoxybenzaldehyde |
123-11-5 | 99%() | 100ml |
¥964 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |
4-Methoxybenzaldehyde |
123-11-5 | 98% | 500ml |
¥319.0 | 2022-04-27 |
p-Methoxybenzaldehyde 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reactionAngewandte Chemie, 2022, 61(10), e202116351,
ごうせいかいろ 3
ごうせいかいろ 4
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and AldehydesJournal of Organic Chemistry, 2023, 88(10), 6401-6406,
ごうせいかいろ 5
- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalystsPhysical Chemistry Chemical Physics, 2019, 21(37), 20868-20877,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activityJournal of Organometallic Chemistry, 2023, 996, 122758,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond CleavageJournal of Organic Chemistry, 2023, 88(16), 12041-12053,
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353,
ごうせいかいろ 24
1.2R:HCl, S:H2O
- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and AldehydesJournal of Organic Chemistry, 2023, 88(11), 7448-7453,
ごうせいかいろ 25
ごうせいかいろ 26
ごうせいかいろ 27
- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activityBioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452,
ごうせいかいろ 28
ごうせいかいろ 29
- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade ReactionMacromolecular Rapid Communications, 2023, 44(12), 2300063,
ごうせいかいろ 30
ごうせいかいろ 31
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
p-Methoxybenzaldehyde Raw materials
- Anethole
- 4-fluoroacetophenone
- p-Anisic acid
- 4-Iodoanisole
- N,N'-Carbonyldiimidazole
- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-
- 4-Methoxybenzyl alcohol
- 4-Methylanisole
- Anisaldehyde Dimethyl Acetal
- 1-(4-methoxyphenyl)ethan-1-one
- p-Methoxystyrene
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
p-Methoxybenzaldehyde Preparation Products
- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)
- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)
- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)
- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)
- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)
- p-Methoxybenzaldehyde (123-11-5)
p-Methoxybenzaldehyde サプライヤー
p-Methoxybenzaldehyde 関連文献
-
Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141
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Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822
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Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787
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Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666
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Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302
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Peter J. Bonitatibus,Matthew P. Rainka,Andrea J. Peters,Davide L. Simone,Mark D. Doherty Chem. Commun. 2013 49 10581
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Raquel A. Fernandes,Maria J. Sampaio,Joaquim L. Faria,Cláudia G. Silva RSC Adv. 2020 10 19431
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8. Studies on the successive anodic methoxylation of some ring-substituted phenylacetic acidsB. Wladislaw,H. Viertler J. Chem. Soc. B 1968 576
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Wenchao Ma,Xianhong Zhang,Yuhong Ma,Dong Chen,Li Wang,Changwen Zhao,Wantai Yang Polym. Chem. 2017 8 3574
-
Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoyl derivatives
- Natural Products and Extracts Plant Extracts Plant based Decalepis hamiltonii
- Natural Products and Extracts Flavors and Fragrances Flavor and Fragrance Intermediates
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
p-Methoxybenzaldehydeに関する追加情報
Comprehensive Guide to p-Methoxybenzaldehyde (CAS 123-11-5): Properties, Applications, and Market Trends
p-Methoxybenzaldehyde (CAS 123-11-5), also known as 4-methoxybenzaldehyde or anisaldehyde, is a versatile organic compound widely used in the fragrance, flavor, and pharmaceutical industries. This aromatic aldehyde is characterized by its sweet, floral odor reminiscent of hawthorn and vanilla, making it a popular choice in perfumery and food additives. With the increasing demand for natural and synthetic flavoring agents, p-methoxybenzaldehyde has gained significant attention in recent years.
The chemical structure of p-Methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (–OCH3) and an aldehyde group (–CHO) at the para position. This unique structure contributes to its distinctive properties, including a melting point of 0-2°C, boiling point of 248°C, and moderate solubility in water but excellent solubility in organic solvents like ethanol and ether. These physical characteristics make it suitable for various industrial applications.
In the flavor and fragrance industry, anisaldehyde is prized for its ability to impart sweet, balsamic, and slightly spicy notes. It's commonly used in vanilla, fruit, and nut flavor formulations, as well as in perfumes, soaps, and cosmetic products. Recent trends in clean-label and natural ingredients have led to increased research into sustainable production methods for p-methoxybenzaldehyde, including biocatalytic processes using microorganisms.
The pharmaceutical applications of 4-methoxybenzaldehyde are equally important. It serves as a key intermediate in the synthesis of various drugs, including antihistamines, antiseptics, and vasodilators. Researchers are particularly interested in its potential antioxidant and antimicrobial properties, with several studies exploring its use in food preservation and medicinal formulations. The compound's safety profile has been well-established, with GRAS (Generally Recognized As Safe) status for food use in many countries.
From a market perspective, the global demand for p-Methoxybenzaldehyde has shown steady growth, driven by expanding applications in emerging economies. The Asia-Pacific region, particularly China and India, has become a major production and consumption hub due to growing middle-class populations and increasing disposable incomes. Industry analysts predict continued growth in the flavor and fragrance chemicals market, with anisaldehyde maintaining its position as an important specialty chemical.
Manufacturing processes for p-methoxybenzaldehyde typically involve the oxidation of p-methoxytoluene or the reaction of phenol with chloroform in alkaline medium. Recent advancements focus on greener synthesis methods to meet environmental regulations and sustainability goals. Many manufacturers now offer high-purity p-methoxybenzaldehyde (99%+) to meet the stringent requirements of pharmaceutical and food-grade applications.
Quality control is paramount when working with 4-methoxybenzaldehyde. Standard analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure purity and identify potential impurities. Proper storage conditions (cool, dry place in tightly sealed containers) are essential to maintain the compound's stability and prevent oxidation or degradation over time.
For researchers and industry professionals seeking p-Methoxybenzaldehyde suppliers, it's important to verify certificates of analysis (CoA) and compliance with relevant regulations such as REACH, FDA, and FEMA. Many suppliers now provide technical data sheets and safety information online, making it easier to source high-quality material for specific applications.
Looking to the future, innovation in anisaldehyde applications continues to emerge. Recent studies explore its potential in organic electronics, as a precursor for liquid crystal materials, and in the development of novel polymers. The compound's versatility ensures it will remain relevant across multiple industries, with ongoing research likely to uncover new uses and improved production methods.
Environmental considerations are increasingly important for p-methoxybenzaldehyde production. Many companies are adopting green chemistry principles to reduce waste and energy consumption during manufacturing. Life cycle assessments help evaluate the environmental impact of different production routes, guiding the industry toward more sustainable practices.
For those working with 4-methoxybenzaldehyde, proper handling procedures should always be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. While not classified as hazardous under normal conditions, good laboratory practices ensure safe usage in all applications. Material safety data sheets (MSDS) provide detailed information on handling, storage, and emergency procedures.
The analytical characterization of p-Methoxybenzaldehyde has benefited from modern instrumentation techniques. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy provide detailed structural information, while newer methods like Raman spectroscopy offer non-destructive analysis options for quality control purposes.
In conclusion, p-methoxybenzaldehyde (CAS 123-11-5) represents an important specialty chemical with diverse applications across multiple industries. Its unique sensory properties, chemical versatility, and established safety profile ensure continued demand in global markets. As research progresses and manufacturing technologies advance, this compound is poised to maintain its significance in the flavor and fragrance industry while potentially expanding into new technological applications.
123-11-5 (p-Methoxybenzaldehyde) 関連製品
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- 39515-51-0(3-Phenoxybenzaldehyde)
- 67-36-7(4-Phenoxybenzaldehyde)
- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)
- 7311-34-4(3,5-Dimethoxybenzaldehyde)
- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)
- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)
- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

